Docosahexaenoic acid ethyl ester-d5-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosahexaenoic acid ethyl ester-d5-1 is a deuterium-labeled derivative of docosahexaenoic acid ethyl ester. Docosahexaenoic acid is an omega-3 fatty acid that is crucial for brain function and development. The ethyl ester form is often used in supplements and research due to its stability and bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docosahexaenoic acid ethyl ester-d5-1 is typically synthesized through the esterification of docosahexaenoic acid with ethanol in the presence of a catalyst. The deuterium labeling is achieved by using deuterated ethanol (ethanol-d5) in the reaction .
Industrial Production Methods: Industrial production of this compound involves enzymatic ethanolysis of algal oil. Lipase UM1 is often used as a catalyst due to its high specificity and yield. The process includes molecular distillation to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Docosahexaenoic acid ethyl ester-d5-1 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or oxygen under controlled conditions.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Docosahexaenoic acid ethyl ester-d5-1 is widely used in scientific research due to its stability and bioavailability. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of docosahexaenoic acid.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential neuroprotective effects and its role in reducing triglyceride levels.
Industry: Used in the formulation of dietary supplements and pharmaceuticals.
Wirkmechanismus
Docosahexaenoic acid ethyl ester-d5-1 exerts its effects by incorporating into cell membranes, where it influences membrane fluidity and function. It is also involved in the regulation of gene expression and the production of signaling molecules. The compound targets pathways related to inflammation and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
- Docosahexaenoic acid ethyl ester
- Eicosapentaenoic acid ethyl ester
- Alpha-linolenic acid ethyl ester
Comparison: Docosahexaenoic acid ethyl ester-d5-1 is unique due to its deuterium labeling, which makes it more stable and allows for precise quantification in research applications. Compared to eicosapentaenoic acid ethyl ester, it has a higher degree of unsaturation, which influences its biological activity .
Eigenschaften
Molekularformel |
C24H36O2 |
---|---|
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/i1D3,3D2 |
InChI-Schlüssel |
ITNKVODZACVXDS-GVBMUUOISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.